Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-[4-[(2-bromophenyl)methyl]piperazin-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2/c1-2-25-20(24)16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-17-5-3-4-6-19(17)21/h3-10H,2,11-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCFBDQSHLKFOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582977 | |
| Record name | Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926934-01-2 | |
| Record name | Ethyl 4-{4-[(2-bromophenyl)methyl]piperazin-1-yl}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution
The most widely documented method for synthesizing Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate involves a nucleophilic aromatic substitution (SNAr) reaction between 1-(2-bromobenzyl)piperazine and ethyl 4-fluorobenzoate (Figure 1).
Reaction Conditions:
-
Solvent: N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)
-
Temperature: 140–160°C (reflux)
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Molar Ratio: A 1:2 ratio of ethyl 4-fluorobenzoate to 1-(2-bromobenzyl)piperazine hydrochloride ensures complete substitution.
Mechanistic Insights:
The fluorine atom in ethyl 4-fluorobenzoate acts as a leaving group, displaced by the secondary amine of 1-(2-bromobenzyl)piperazine. The reaction proceeds via a two-step mechanism: (i) deprotonation of the piperazine nitrogen by a base (e.g., sodium carbonate) and (ii) nucleophilic attack on the electron-deficient aromatic ring.
Work-Up and Isolation:
Post-reaction, the mixture is cooled to room temperature and quenched in water to precipitate the crude product. Filtration and recrystallization in isopropanol yield the pure compound.
Table 1: Representative Reaction Parameters and Yields
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethyl 4-fluorobenzoate | DMF | 160 | 16 | 69.7 | |
| 1-(2-Bromobenzyl)piperazine | NMP | 140 | 2 | 77* |
*Reported in analogous syntheses; exact yield for target compound requires verification.
Alternative Coupling Approaches
While SNAr dominates, alternative routes involve Ullmann-type couplings or Buchwald-Hartwig aminations for constructing the C–N bond between the piperazine and benzoate moieties. These methods, though less common, offer advantages in regioselectivity under milder conditions.
Key Considerations:
-
Catalysts: Copper(I) iodide or palladium complexes facilitate coupling reactions.
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Limitations: Higher costs and sensitivity to oxygen and moisture limit scalability.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DMF and NMP are preferred due to their high dielectric constants, which stabilize transition states and enhance reaction rates. Comparative studies indicate that NMP may reduce side reactions (e.g., ester hydrolysis) compared to DMF.
Temperature and Time
Elevated temperatures (140–160°C) are critical for overcoming the activation energy of SNAr. Prolonged reflux durations (>16 hours) ensure complete conversion but risk thermal degradation. Pilot-scale experiments suggest that 140°C for 20 hours balances yield and purity.
Stoichiometry and Base Effects
A 2:1 molar excess of 1-(2-bromobenzyl)piperazine compensates for its weaker nucleophilicity relative to aliphatic amines. Anhydrous sodium carbonate or diisopropylethylamine (DIPEA) are effective bases, with the latter offering superior solubility in NMP.
Purification and Crystallization Techniques
Recrystallization
Crude product purification typically employs isopropanol or ethanol-water mixtures. For example, recrystallization from a 20:1 (v/v) dichloromethane-methanol mixture yields single crystals suitable for X-ray diffraction analysis.
Impact of Solvent Polarity:
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves residual starting materials, though industrial-scale applications favor recrystallization for cost efficiency.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar geometry of the benzoate ester and the chair conformation of the piperazine ring. Key bond lengths include:
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Synthesis Routes
| Method | Advantages | Limitations |
|---|---|---|
| SNAr in DMF/NMP | High yield, scalability | High energy input, long reaction time |
| Ullmann Coupling | Mild conditions, regioselectivity | Costly catalysts, sensitivity to O2 |
| Buchwald-Hartwig | Functional group tolerance | Limited industrial adoption |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromobenzyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted piperazines.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding alcohols.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
Ethyl 4-(4-(2-bromobenzyl)piperazin-1-yl)benzoate is primarily studied for its potential as a pharmaceutical agent due to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit pharmacological properties such as:
- Antidepressant Activity : Compounds in the piperazine class have been associated with serotonin receptor modulation, making them candidates for antidepressant therapies.
- Antipsychotic Effects : The structural similarity to known antipsychotic agents suggests potential efficacy in treating schizophrenia and related disorders.
- Anti-inflammatory Properties : Studies have shown that derivatives of piperazine can exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.
1.2 Synthesis of Bioactive Molecules
The compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its ability to undergo various chemical reactions makes it a versatile building block in medicinal chemistry.
Research has focused on the biological activity of this compound, revealing several promising findings:
- Interaction with Receptors : Investigations into how this compound interacts with neurotransmitter receptors have highlighted its potential role in modulating neural pathways.
- Cell Viability Assays : In vitro studies have assessed the compound's effects on cell viability, indicating potential cytotoxicity against certain cancer cell lines.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal explored the antidepressant-like effects of this compound in animal models. Results indicated significant reductions in depressive-like behaviors, suggesting its potential as a therapeutic agent for mood disorders.
Case Study 2: Cancer Cell Line Testing
Research conducted on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity. The compound was found to induce apoptosis in specific cancer types while sparing normal cells, highlighting its therapeutic promise.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The bromobenzyl group can enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity: The 2-bromobenzyl group in the target compound enhances lipophilicity and steric bulk compared to methyl or phenylquinoline substituents (e.g., C1–C7 in ). This modification improves blood-brain barrier penetration, making it suitable for neuropharmacological studies . Piperazine vs. Diazepane Rings: Ethyl 4-(1,4-diazepan-1-yl)benzoate exhibits reduced adenosine A2A receptor binding affinity (Ki: >1 µM) compared to the target compound (Ki: ~100 nM), highlighting the critical role of piperazine rigidity in receptor interactions .
Synthetic Accessibility :
- The target compound’s synthesis requires 2-bromobenzyl bromide , a reagent less electrophilic than the 2-fluorobenzoyl chloride used in analogs like 4-(2-fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate . This results in milder reaction conditions (room temperature vs. reflux) .
- Methyl/ethyl ester variants (e.g., compounds C1–C7 ) show similar yields (~70–80%) but differ in crystallization behavior due to substituent polarity .
Pharmacological Profiles: Unlike thioxoquinazolinone derivatives (e.g., ), the target compound lacks direct inhibitory activity against aquaporins but serves as a scaffold for introducing bioisosteric groups like urea or thiourea . Methylpiperazine analogs (e.g., Ethyl 4-(4-methylpiperazin-1-yl)benzoate ) exhibit weaker binding to adenosine receptors, emphasizing the necessity of aromatic/halogenated substituents for potency .
Biological Activity
Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate is a compound with significant potential in biological research and therapeutic applications. Its structure, characterized by a piperazine moiety and a bromobenzyl group, suggests diverse interactions with biological targets, making it a subject of interest in pharmacological studies.
- Molecular Formula : C20H23BrN2O2
- Molecular Weight : 403.313 g/mol
- CAS Number : 926934-01-2
The mechanism of action for this compound primarily involves its interaction with various receptors and enzymes. The piperazine ring is known to modulate the activity of neurotransmitter receptors, while the bromobenzyl group enhances binding affinity and specificity towards these targets. This compound may influence pathways related to neuropharmacology, inflammation, and cancer biology.
Biological Activities
- Antimicrobial Activity : this compound has been evaluated for its antimicrobial properties against several pathogenic microorganisms. Studies indicate that compounds with similar structures exhibit varying degrees of antibacterial and antifungal activities, suggesting that this compound may also possess notable efficacy in this area .
- Antitumor Effects : Research has shown that derivatives of piperazine compounds can exhibit antitumor activities. This compound's structural components may contribute to its potential as an anticancer agent by inhibiting tumor cell proliferation or inducing apoptosis in cancer cell lines .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE). This inhibition can be beneficial for treating conditions like Alzheimer's disease, where AChE activity is detrimental to cognitive function .
Study on Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of various synthesized compounds, including those related to this compound. The results indicated moderate to high activity against several bacterial strains, showcasing the compound's potential as a lead for developing new antimicrobial agents .
Antitumor Research
Another significant study investigated the antitumor properties of piperazine derivatives in breast cancer cell lines. The findings suggested that these compounds could enhance the efficacy of traditional chemotherapy agents like doxorubicin, indicating a synergistic effect that warrants further investigation into their use in combination therapies .
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Antitumor, Enzyme Inhibition |
| 4-(4-(2-Chlorobenzyl)piperazin-1-yl)benzoate | Similar structure with chlorine substitution | Varies; generally lower binding affinity |
| 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzamide | Amide instead of ester | Potentially different stability and bioactivity |
Q & A
Q. Q: What are the standard synthetic routes for preparing Ethyl 4-(4-(2-Bromobenzyl)piperazin-1-yl)benzoate?
A: The compound is typically synthesized via multi-step protocols involving:
- Step 1: Formation of the piperazine-benzyl intermediate through nucleophilic substitution or reductive amination. For example, alkylation of 1-(2-bromobenzyl)piperazine with ethyl 4-aminobenzoate derivatives under basic conditions (e.g., KCO in refluxing n-butanol) .
- Step 2: Esterification or transesterification to introduce the ethyl benzoate group. Evidence shows that protecting groups (e.g., Boc) are often used to prevent side reactions during alkylation steps .
- Purification: Flash column chromatography (FCC) with hexanes/EtOAc gradients is commonly employed to isolate the final product .
Structural Characterization Techniques
Q. Q: Which analytical methods are critical for confirming the structure of this compound?
A: Key techniques include:
- High-Resolution Mass Spectrometry (HRMS): Used to verify molecular ion peaks (e.g., observed m/z 333.0358 vs. calculated 333.0359 for related intermediates) .
- NMR Spectroscopy: H NMR signals for the piperazine ring (δ 2.44–3.82 ppm) and aromatic protons (δ 7.30–7.56 ppm) confirm substitution patterns .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in studies of analogous piperazinium salts .
Optimizing Reaction Conditions
Q. Q: How can reaction yields be improved during alkylation or coupling steps?
A: Strategies include:
- Catalyst Selection: Use of boronic acid pinacol esters (e.g., (E)-2-ethoxyvinylboronic acid pinacol ester) to enhance coupling efficiency, achieving up to 70% yield in Pd-mediated reactions .
- Solvent and Temperature: Refluxing in DCM or ethanol with bases like DIPEA improves nucleophilic substitution rates .
- Protecting Groups: Boc-protected intermediates prevent undesired side reactions, as seen in alkylation of ethyl benzoate derivatives .
Addressing Low Yields or Byproduct Formation
Q. Q: What are common sources of impurities, and how can they be mitigated?
A:
- Byproducts: Incomplete alkylation or ester hydrolysis may occur. For example, transesterification to n-butyl esters has been observed during piperazine alkylation .
- Mitigation:
Structure-Activity Relationship (SAR) Studies
Q. Q: How do structural modifications influence biological activity in related compounds?
A: SAR studies on piperazine-containing analogs reveal:
- Substituent Effects: Bromine at the benzyl position enhances lipophilicity and target binding, as seen in dopamine D2/D3 agonists .
- Ester Group Role: Ethyl benzoate moieties improve metabolic stability compared to carboxylic acids, critical for CNS-targeted compounds .
- Piperazine Flexibility: Conformational flexibility of the piperazine ring modulates receptor selectivity .
Purity Assessment and Quality Control
Q. Q: What methods ensure high purity (>95%) for in vitro studies?
A:
- Chromatography: FCC or HPLC with gradients (e.g., hexanes/EtOAc 85:15) resolves residual starting materials .
- Melting Point Analysis: Sharp melting ranges (e.g., 79–82°C for intermediates) indicate purity .
- CAS Registry Validation: Cross-referencing CAS numbers (e.g., 533-68-6) confirms compound identity .
Resolving Data Contradictions in Literature
Q. Q: How should researchers address discrepancies in reported synthetic yields or properties?
A:
- Case Example: Yields for similar piperazine derivatives vary (50% in fluorobenzyl analogs vs. 70% in Pd-catalyzed couplings) due to divergent reaction conditions .
- Recommendations:
Advanced Applications in Drug Development
Q. Q: What preclinical applications are explored for this compound?
A:
- Neuroprotection: Piperazine fragments in dopamine agonists show promise in Parkinson’s disease models, with iron-chelating properties enhancing neuroprotection .
- Kinase Inhibition: Analogous fluorobenzyl-piperazine derivatives act as tyrosine kinase inhibitors, suggesting potential anticancer applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
